molecular formula C19H19FN4O B11401582 1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B11401582
M. Wt: 338.4 g/mol
InChI Key: NXHMHHKYPNEIDG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivatives under dehydrating conditions.

    Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
  • 1-(2-Bromophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Uniqueness

1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H19FN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

NXHMHHKYPNEIDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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